Difluoroiodotoluene
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Description
Difluoroiodotoluene, also known as this compound, is a useful research compound. Its molecular formula is C7H7F2I-2 and its molecular weight is 256.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Difluoroiodotoluene, also known as p-(Difluoroiodo)toluene, primarily targets sulfur-containing compounds . It is used in the fluorination of these compounds, introducing fluorine into the α-position of sulfoxides or sulfides via sulfonium ion intermediates . This process is known as the Fluoro-Pummerer reaction .
Mode of Action
This compound interacts with its targets through a process known as the Fluoro-Pummerer reaction . This reaction involves the introduction of fluorine into the α-position of sulfoxides or sulfides via sulfonium ion intermediates . The reaction is promoted by electron-withdrawing groups in the α-position . In cases where substrates have β-hydrogens, an elimination reaction operates, producing vinyl sulfides . These vinyl sulfides can then add two equivalents of fluoride via an additive-Pummerer reaction to produce α, β-difluorosulfides .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fluorination of sulfur-containing compounds . This process leads to the formation of a range of novel 3,4-difluoro pyrrolidinones and piperidinones .
Pharmacokinetics
The strength of the carbon-fluorine bond generally conveys stability to fluorinated drugs, making them likely to be recalcitrant in the environment . This could potentially impact the bioavailability of this compound, but more research is needed to confirm this.
Result of Action
The result of this compound’s action is the formation of a range of novel 3,4-difluoro pyrrolidinones and piperidinones . These compounds are formed through the Fluoro-Pummerer reaction and subsequent reactions
Action Environment
The action of this compound can be influenced by environmental factors. For example, the presence of electron-withdrawing groups in the α-position promotes the Fluoro-Pummerer reaction . Additionally, the presence of β-hydrogens in the substrate can lead to an elimination reaction . .
Properties
CAS No. |
371-11-9 |
---|---|
Molecular Formula |
C7H7F2I-2 |
Molecular Weight |
256.03 g/mol |
IUPAC Name |
1-iodo-4-methylbenzene;difluoride |
InChI |
InChI=1S/C7H7I.2FH/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H3;2*1H/p-2 |
InChI Key |
PRWFBLUVLWFEMJ-UHFFFAOYSA-L |
SMILES |
CC1=CC=C(C=C1)I(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)I.[F-].[F-] |
Pictograms |
Corrosive; Irritant |
Synonyms |
P-(DIFLUOROIODO)TOLUENE; 4-IodotolueneDifluoride(Tol-If2); tol-IF2; 4-IODOTOLUENE DIFLUORIDE (TOL-IF2) ,98%MIN; 4-Iodotoluene difluoride; p-Tolyliododifluoride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.